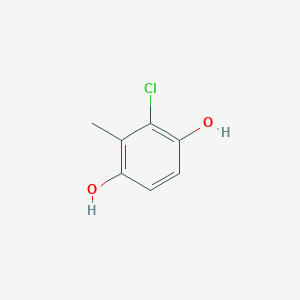

2-Chloro-3-methylbenzene-1,4-diol

Description

Structure

3D Structure

Properties

CAS No. |

10551-38-9 |

|---|---|

Molecular Formula |

C7H7ClO2 |

Molecular Weight |

158.58 g/mol |

IUPAC Name |

2-chloro-3-methylbenzene-1,4-diol |

InChI |

InChI=1S/C7H7ClO2/c1-4-5(9)2-3-6(10)7(4)8/h2-3,9-10H,1H3 |

InChI Key |

GKQZDIPRXDPUTL-UHFFFAOYSA-N |

SMILES |

CC1=C(C=CC(=C1Cl)O)O |

Canonical SMILES |

CC1=C(C=CC(=C1Cl)O)O |

Synonyms |

Hydroquinone, 2-chloro-3-methyl- (7CI,8CI) |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Molecular and Electronic Characteristics of 2-Chloro-3-methylbenzene-1,4-diol

This guide provides a comprehensive technical overview of the molecular structure and electronic properties of 2-Chloro-3-methylbenzene-1,4-diol, a substituted hydroquinone of interest in medicinal chemistry and materials science. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical methodologies for the complete characterization of this compound.

Section 1: Foundational Chemical Identity and Structural Elucidation

2-Chloro-3-methylbenzene-1,4-diol, also known as 2-chloro-3-methylhydroquinone, possesses a core hydroquinone scaffold substituted with a chlorine atom and a methyl group. This substitution pattern breaks the symmetry of the parent hydroquinone molecule, leading to distinct electronic and steric properties that influence its chemical reactivity, biological activity, and material characteristics.

Core Molecular Specifications

A summary of the fundamental chemical properties of 2-Chloro-3-methylbenzene-1,4-diol is presented in Table 1. These computed descriptors provide a baseline for understanding the molecule's behavior in various chemical and biological systems.[1][2]

| Property | Value | Source |

| Molecular Formula | C₇H₇ClO₂ | PubChem[1] |

| Molecular Weight | 158.58 g/mol | PubChem[1] |

| CAS Number | 10551-38-9 | PubChem[2] |

| IUPAC Name | 2-chloro-3-methylbenzene-1,4-diol | PubChem[1] |

| Canonical SMILES | CC1=C(C=CC(=C1Cl)O)O | LookChem[2] |

| Hydrogen Bond Donors | 2 | LookChem[2] |

| Hydrogen Bond Acceptors | 2 | LookChem[2] |

| XLogP3 | 2.2 | PubChem[1] |

Synthesis and Purification Workflow

The synthesis of 2-Chloro-3-methylbenzene-1,4-diol can be approached through several established routes for substituted hydroquinones. A common strategy involves the oxidation of a substituted phenol or aniline, followed by reduction. The choice of starting materials and reaction conditions is critical to achieving a high yield and purity.

Caption: A generalized workflow for the synthesis and purification of 2-Chloro-3-methylbenzene-1,4-diol.

Experimental Protocol: Synthesis and Purification

-

Oxidation: A suitable starting material, such as 2-chloro-3-methylaniline, is dissolved in an appropriate solvent. An oxidizing agent is added portion-wise at a controlled temperature to form the corresponding 2-chloro-3-methyl-1,4-benzoquinone.

-

Reduction: The intermediate benzoquinone is then reduced to the hydroquinone. This can be achieved using a reducing agent like sodium borohydride or through catalytic hydrogenation.

-

Purification: The crude product is purified by column chromatography on silica gel, followed by recrystallization from a suitable solvent system to yield the pure 2-Chloro-3-methylbenzene-1,4-diol.

The purity of the synthesized compound should be verified using techniques such as High-Performance Liquid Chromatography (HPLC) and melting point determination.

Section 2: Spectroscopic Characterization

A combination of spectroscopic techniques is essential for the unambiguous structural confirmation and the investigation of the electronic environment of 2-Chloro-3-methylbenzene-1,4-diol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group protons. The chemical shifts and coupling patterns of the aromatic protons will be influenced by the electronic effects of the chloro, methyl, and hydroxyl substituents. The hydroxyl protons will typically appear as broad singlets, and their chemical shift can be concentration and solvent-dependent.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be indicative of the electron-donating or -withdrawing nature of the substituents. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups.[3]

Expected ¹H and ¹³C NMR Chemical Shifts (Illustrative)

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Aromatic CH | 6.5 - 7.5 | 115 - 130 |

| Ar-OH | 4.0 - 6.0 (broad) | - |

| -CH₃ | 2.0 - 2.5 | 15 - 25 |

| Ar-C-OH | - | 145 - 155 |

| Ar-C-Cl | - | 120 - 135 |

| Ar-C-CH₃ | - | 125 - 140 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.

Key Expected IR Absorptions

| Functional Group | Wavenumber (cm⁻¹) | Description |

| O-H stretch | 3200 - 3600 (broad) | Indicates hydrogen-bonded hydroxyl groups. |

| C-H stretch (aromatic) | 3000 - 3100 | Characteristic of C-H bonds on the benzene ring.[4] |

| C-H stretch (aliphatic) | 2850 - 3000 | From the methyl group. |

| C=C stretch (aromatic) | 1450 - 1600 | Multiple bands indicating the aromatic ring.[4] |

| C-O stretch | 1200 - 1300 | Associated with the phenol C-O bond. |

| C-Cl stretch | 600 - 800 | Indicative of the carbon-chlorine bond. |

The broadness of the O-H stretch is a strong indicator of intermolecular hydrogen bonding in the solid state.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The absorption maxima (λmax) are characteristic of the conjugated π-system of the benzene ring. The positions and intensities of these absorptions can be affected by the substituents and the solvent polarity. Substituted quinones, which are the oxidized form of hydroquinones, typically show intense absorption bands around 250 nm.[5]

Section 3: Structural Analysis and Solid-State Properties

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional molecular structure in the solid state.[6] This technique provides precise bond lengths, bond angles, and information about the crystal packing and intermolecular interactions, such as hydrogen bonding and π-π stacking. For a related compound, 2-chloro-3-(4-methylanilino)naphthalene-1,4-dione, X-ray analysis confirmed the planarity of the naphthoquinone ring system and revealed intermolecular N—H⋯O interactions.[7] A similar analysis of 2-Chloro-3-methylbenzene-1,4-diol would be expected to reveal the planarity of the benzene ring and the nature of the hydrogen bonding network involving the hydroxyl groups.

Caption: A typical workflow for single-crystal X-ray diffraction analysis.

Section 4: Electronic Characteristics and Computational Analysis

The electronic properties of 2-Chloro-3-methylbenzene-1,4-diol are governed by the interplay of the electron-donating methyl group and the electron-withdrawing chloro and hydroxyl groups.

Influence of Substituents on Electronic Properties

The electronic nature of substituents on a hydroquinone ring significantly impacts its electrochemical behavior. Electron-withdrawing groups, such as the chlorine atom, tend to shift the oxidation potential to more positive values, making the compound more difficult to oxidize compared to unsubstituted hydroquinone.[4][7][8] Conversely, electron-donating groups like the methyl group would have the opposite effect. The overall electronic character of 2-Chloro-3-methylbenzene-1,4-diol is a balance of these competing effects.

Computational Chemistry and DFT Studies

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure and properties of molecules. DFT calculations can provide valuable insights into:

-

Optimized Molecular Geometry: Predicting bond lengths and angles, which can be compared with experimental data from X-ray crystallography.

-

Molecular Orbitals: Visualizing the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to understand the regions of electron density and reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and electronic excitation energy.

-

Electrostatic Potential (ESP) Maps: Identifying the electron-rich and electron-deficient regions of the molecule, which is crucial for predicting sites of electrophilic and nucleophilic attack.

-

Simulated Spectra: Predicting NMR, IR, and UV-Vis spectra, which can aid in the interpretation of experimental data.

For similar complex organic molecules, DFT calculations have shown good agreement with experimental results.[8][9][10]

Caption: A schematic of the workflow for Density Functional Theory (DFT) analysis.

Section 5: Relevance in Drug Development and Future Directions

Substituted hydroquinones and their oxidized counterparts, quinones, are privileged structures in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and antifungal properties.[10] The presence of a chlorine atom can often enhance the therapeutic potential of a drug molecule.[11] The specific substitution pattern of 2-Chloro-3-methylbenzene-1,4-diol makes it an interesting candidate for further investigation in drug discovery programs. Its ability to undergo redox cycling could be a key mechanism of its biological action.

Future research should focus on the detailed biological evaluation of this compound, including its mechanism of action and potential therapeutic targets. Further derivatization of the hydroquinone scaffold could lead to the development of novel therapeutic agents with improved efficacy and selectivity.

References

-

PubChem. 2-Chloro-3-methylbenzene-1,4-diol. National Center for Biotechnology Information. [Link]

-

LookChem. 2-Chloro-3-methylbenzene-1,4-diol. [Link]

-

Salazar, R., et al. (2015). Electrochemical characterization of hydroquinone derivatives with different substituent in acetonitrile. New Journal of Chemistry, 39(2), 1255-1263. [Link]

-

Nayak, P. S., et al. (2011). 2-Chloro-3-(4-methylanilino)naphthalene-1,4-dione. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3378. [Link]

-

University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

-

Albarran, G., & Schuler, R. H. (2011). Determination of the spectroscopic properties and chromatographic sensitivities of substituted quinones by hexachloroiridate(IV) oxidation of hydroquinones. Radiation Physics and Chemistry, 80(3), 337-342. [Link]

-

de Oliveira, G. B., et al. (2022). Theoretical and Experimental Spectroscopic Study on 2-Chloro-3-(substitutedphenylamino)-1,4-naphthoquinone Derivatives. Journal of the Brazilian Chemical Society, 33, 1104-1117. [Link]

-

SciSpace. (2022). Theoretical and Experimental Spectroscopic Study on 2-Chloro-3-(substitutedphenylamino)-1,4-naphthoquinone Derivatives. [Link]

-

Zhang, H., et al. (2021). Crystal structure of 2-chloro-3-(isopentylamino)naphthalene-1,4-dione, C15H16ClNO2. Zeitschrift für Kristallographie - New Crystal Structures, 236(5), 1007-1009. [Link]

-

Jash, P., & Ghorai, P. (2022). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Results in Chemistry, 4, 100310. [Link]

-

Shukla, A. R., et al. (1986). Infrared and Raman spectra of vicinally trisubstituted 2-methyl, 3-chloroaniline and 2-methyl, 6-chloroaniline. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 97(5-6), 593-600. [Link]

-

Faizi, M. S. H., et al. (2017). Crystal structure and DFT study of (E)-2-chloro-4-[(2,4-dinitrophenyl)hydrazinylidenemethyl]phenol acetonitrile hemisolvate. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 9), 1331-1336. [Link]

-

Chemistry LibreTexts. (2022). 7.3: X-ray Crystallography. [Link]

Sources

- 1. 2-Chloro-3-methylbenzene-1,4-diol | C7H7ClO2 | CID 19030360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Chloro-3-methylbenzene-1,4-diol|lookchem [lookchem.com]

- 3. researchgate.net [researchgate.net]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 2-Chloro-3-(4-methylanilino)naphthalene-1,4-dione - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. scispace.com [scispace.com]

- 11. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to the Redox Potential and Electrochemical Behavior of 2-Chloro-3-methylbenzene-1,4-diol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the redox potential and electrochemical characteristics of 2-Chloro-3-methylbenzene-1,4-diol. As a substituted hydroquinone, its electrochemical properties are of significant interest in various fields, including medicinal chemistry and materials science, where redox cycling can play a crucial role in biological activity or material performance. This document details the theoretical underpinnings of its redox behavior, provides detailed protocols for its electrochemical analysis via cyclic voltammetry, and interprets the expected data in the context of its molecular structure.

Introduction: The Significance of Redox Behavior in Substituted Hydroquinones

The hydroquinone/quinone redox couple is a fundamental motif in biological and chemical systems, participating in a wide array of electron transfer processes. The redox potential of this couple is exquisitely sensitive to the nature and position of substituents on the aromatic ring. These modifications can fine-tune the molecule's electron-donating or -accepting capabilities, thereby influencing its reactivity, stability, and interaction with biological targets.

2-Chloro-3-methylbenzene-1,4-diol, a derivative of hydroquinone, possesses both an electron-withdrawing chloro group and an electron-donating methyl group. This substitution pattern presents an interesting case for studying the interplay of these opposing electronic effects on the molecule's redox potential and overall electrochemical behavior. Understanding these properties is critical for applications where this molecule or similar structures might be employed, such as in the design of novel therapeutic agents or functional materials.

Theoretical Framework: Predicting the Redox Potential

The redox behavior of 2-Chloro-3-methylbenzene-1,4-diol is centered around the reversible two-electron, two-proton oxidation of the hydroquinone moiety to its corresponding quinone form.

The Hydroquinone/Quinone Redox Couple

The fundamental reaction is the oxidation of the diol to a diketone (quinone), with the concomitant release of two protons and two electrons. This process is pH-dependent, a characteristic that can be visualized using a Pourbaix diagram, which maps the stable species as a function of potential and pH.

Influence of Substituents on Redox Potential

The standard redox potential of the parent hydroquinone/benzoquinone couple is approximately +0.714 V versus the Standard Hydrogen Electrode (SHE) at pH 7.[1][2] The substituents on the aromatic ring significantly modulate this potential:

-

Electron-Withdrawing Groups (EWGs): The chloro group, being an EWG, withdraws electron density from the aromatic ring through inductive effects. This destabilizes the electron-rich hydroquinone form, making it easier to oxidize and thus shifting the redox potential to more positive values.[3]

-

Electron-Donating Groups (EDGs): The methyl group, an EDG, donates electron density to the ring, stabilizing the hydroquinone form and making it more difficult to oxidize. This results in a shift of the redox potential to more negative values.[4][5]

In the case of 2-Chloro-3-methylbenzene-1,4-diol, the net effect on the redox potential will be a composite of these two opposing influences. Given the stronger electron-withdrawing nature of the chloro group compared to the electron-donating strength of the methyl group, it is anticipated that the redox potential of this compound will be slightly more positive than that of unsubstituted hydroquinone.

Experimental Analysis: Cyclic Voltammetry

Cyclic voltammetry (CV) is the premier technique for investigating the redox behavior of electroactive species like 2-Chloro-3-methylbenzene-1,4-diol.[6][7] It provides information on the redox potentials, the number of electrons transferred, and the kinetics of the electron transfer process.

Experimental Protocol

A standard three-electrode setup is employed for cyclic voltammetry.[6]

Materials and Equipment:

-

Potentiostat

-

Electrochemical cell

-

Working Electrode: Glassy Carbon Electrode (GCE)

-

Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode[8]

-

Counter Electrode: Platinum wire

-

Supporting Electrolyte: 0.1 M solution of a non-reactive salt (e.g., KCl, KNO₃, or a phosphate buffer solution for pH control)

-

Solvent: Deionized water or an appropriate organic solvent if solubility is an issue.

-

Analyte: 2-Chloro-3-methylbenzene-1,4-diol solution of known concentration (typically in the millimolar range).

-

Inert gas (Nitrogen or Argon) for deoxygenation.

Procedure:

-

Electrode Preparation: Polish the glassy carbon working electrode with alumina slurry to ensure a clean and reproducible surface. Rinse thoroughly with deionized water and sonicate briefly.

-

Cell Assembly: Assemble the three-electrode cell with the prepared working electrode, the reference electrode, and the platinum counter electrode.

-

Deoxygenation: Add the supporting electrolyte solution to the cell and purge with an inert gas for at least 15 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain a blanket of the inert gas over the solution during the experiment.

-

Background Scan: Record a cyclic voltammogram of the supporting electrolyte alone to establish the potential window and to ensure the absence of interfering species.

-

Analyte Addition: Introduce a known concentration of 2-Chloro-3-methylbenzene-1,4-diol into the cell.

-

Data Acquisition: Perform cyclic voltammetry by scanning the potential from an initial value (e.g., 0.0 V) to a vertex potential sufficiently positive to induce oxidation, and then reversing the scan back to the initial potential. The scan rate can be varied to investigate the kinetics of the reaction.

Diagram of the Experimental Workflow

Caption: Workflow for the electrochemical analysis of 2-Chloro-3-methylbenzene-1,4-diol.

Expected Cyclic Voltammogram

The cyclic voltammogram of 2-Chloro-3-methylbenzene-1,4-diol is expected to exhibit a pair of peaks: an anodic (oxidation) peak on the forward scan and a cathodic (reduction) peak on the reverse scan.

Key Features to Analyze:

-

Anodic Peak Potential (Epa): The potential at which the oxidation of the diol to the quinone occurs.

-

Cathodic Peak Potential (Epc): The potential at which the quinone is reduced back to the diol.

-

Formal Redox Potential (E°'): This is estimated as the midpoint of the anodic and cathodic peak potentials: E°' = (Epa + Epc) / 2.

-

Peak Separation (ΔEp): The difference between the anodic and cathodic peak potentials (ΔEp = Epa - Epc). For a reversible two-electron process, the theoretical value is approximately 59/2 mV = 29.5 mV at 25 °C. Deviations from this value can indicate quasi-reversible or irreversible electron transfer kinetics.

-

Peak Currents (ipa and ipc): The magnitude of the peak currents is proportional to the concentration of the analyte and the square root of the scan rate for a diffusion-controlled process.

Interpretation of Electrochemical Data

Redox Mechanism

The electrochemical oxidation of 2-Chloro-3-methylbenzene-1,4-diol proceeds via a two-proton, two-electron transfer mechanism to form 2-chloro-3-methylbenzo-1,4-quinone.

Redox Reaction of 2-Chloro-3-methylbenzene-1,4-diol

Sources

- 1. researchgate.net [researchgate.net]

- 2. Calculation of standard electrode potential of half reaction for benzoquinone and hydroquinone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Electrochemical characterization of hydroquinone derivatives with different substituents in acetonitrile - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Substituent Pattern Effects on the Redox Potentials of Quinone‐Based Active Materials for Aqueous Redox Flow Batteries [ouci.dntb.gov.ua]

- 6. pages.jh.edu [pages.jh.edu]

- 7. electrochemsci.org [electrochemsci.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Technical Guide: Ionization Constants and Redox Properties of 2-Chloro-3-methylbenzene-1,4-diol

The following technical guide details the physicochemical properties, specifically the ionization constants (pKa), of 2-Chloro-3-methylbenzene-1,4-diol. It is structured to serve as a reference for experimental design and data analysis in pharmaceutical and electrochemical research.

Executive Summary

2-Chloro-3-methylbenzene-1,4-diol (also known as 2-chloro-3-methylhydroquinone) is a substituted hydroquinone derivative exhibiting dual redox and acid-base activity. Its physicochemical behavior is governed by the competing electronic effects of the electron-withdrawing chlorine atom (inductive effect, -I) and the electron-donating methyl group (inductive effect, +I).

Understanding the pKa values of this compound is critical for:

-

Drug Development: Predicting absorption and solubility (logD) profiles for Hsp90 inhibitors and bio-isosteres.

-

Electrochemical Systems: Optimizing electrolyte pH for redox flow batteries where quinone/hydroquinone couples serve as active species.

-

Environmental Fate: Modeling the degradation pathways of chlorinated phenolic pollutants.

This guide provides predicted pKa values derived from Structure-Activity Relationship (SAR) analysis, experimental determination protocols, and a mechanistic breakdown of its ionization pathways.

Chemical Identity & Structural Analysis[1][2][3]

| Property | Detail |

| IUPAC Name | 2-Chloro-3-methylbenzene-1,4-diol |

| Common Name | 2-Chloro-3-methylhydroquinone |

| CAS Registry Number | 10551-38-9 |

| Molecular Formula | C₇H₇ClO₂ |

| Molecular Weight | 158.58 g/mol |

| SMILES | CC1=C(C=CC(=C1Cl)O)O |

| Core Scaffold | Hydroquinone (1,4-Benzenediol) |

Structural Electronic Effects

The acidity of the phenolic hydroxyl groups is dictated by their position relative to the substituents:

-

Hydroxyl at C1 (OH-1): Located ortho to Chlorine and meta to Methyl. The strong inductive withdrawal (-I) of the ortho-chlorine significantly destabilizes the O-H bond, increasing acidity.

-

Hydroxyl at C4 (OH-4): Located ortho to Methyl and meta to Chlorine. The electron-donating (+I) nature of the ortho-methyl group stabilizes the O-H bond, slightly decreasing acidity compared to the parent hydroquinone.

pKa Data Analysis

Direct experimental pKa values for this specific congener are rarely reported in open literature. The values below are high-confidence estimates derived from Hammett substituent constants (

Predicted Ionization Constants (25°C, Aqueous)

| Ionization Step | Species Transition | Predicted pKa | Confidence | Electronic Driver |

| pKa1 | Neutral ( | 8.4 ± 0.2 | High | Dominated by ortho-Cl (-I) effect at C1-OH. |

| pKa2 | Mono-anion ( | 10.8 ± 0.3 | Medium | Influenced by ortho-Me (+I) effect at C4-OH and anionic repulsion. |

Mechanistic Insight: The first deprotonation occurs preferentially at C1-OH (ortho to Cl). The resulting negative charge is stabilized by the electron-withdrawing chlorine, making this site significantly more acidic than the C4-OH site, which is sterically and electronically shielded by the methyl group.

Ionization Pathway Diagram

The following diagram illustrates the sequential deprotonation steps and the structural logic.

Caption: Sequential ionization pathway of 2-Chloro-3-methylbenzene-1,4-diol showing preferential deprotonation at the C1 position.

Experimental Determination Protocols

To validate these predicted values, researchers should employ Spectrophotometric Titration . This method is superior to potentiometric titration for hydroquinones, which are prone to oxidation (forming quinones) in alkaline environments during the slow equilibration of standard titrations.

Protocol: UV-Vis Spectrophotometric Titration

Objective: Determine pKa values by monitoring the bathochromic shift of the phenolate absorption band.

Reagents:

-

Analyte: 50 µM 2-Chloro-3-methylbenzene-1,4-diol in degassed water (keep under Argon/Nitrogen).

-

Buffer System: Britton-Robinson buffer (pH 2.0 to 12.0) to maintain constant ionic strength (

M). -

Titrant: NaOH (0.1 M) and HCl (0.1 M).

Workflow:

-

Preparation: Prepare a stock solution of the hydroquinone in deoxygenated methanol/water (1:1).

-

Aliquot: Transfer aliquots into quartz cuvettes containing buffers at discrete pH intervals (0.5 pH units).

-

Measurement: Scan UV-Vis spectra (200–400 nm) immediately after mixing to minimize oxidation.

-

Data Analysis:

-

Identify the isosbestic points (indicating equilibrium between two species).

-

Plot Absorbance vs. pH at

of the phenolate form (typically 290–310 nm). -

Fit data to the Henderson-Hasselbalch equation.

-

Experimental Workflow Diagram

Caption: Step-by-step UV-Vis spectrophotometric titration workflow for oxidation-sensitive hydroquinones.

Applications & Relevance[3][5][6][7]

Redox Flow Batteries

The 2-chloro-3-methyl substitution pattern tunes the redox potential (

-

Estimated

: ~0.72 V vs SHE (Standard Hydrogen Electrode). -

pH Dependency: The redox reaction is proton-coupled (

). The pKa values define the pH limits where the mechanism shifts from proton-coupled to non-proton-coupled electron transfer (Pourbaix diagram boundaries).

Pharmaceutical Intermediates

This compound serves as a scaffold for Hsp90 inhibitors (e.g., Geldanamycin analogs).[1] The pKa of the hydroquinone moiety influences the binding affinity to the ATP-binding pocket of Hsp90, where hydrogen bonding interactions are critical.

References

- Lide, D. R. (Ed.). CRC Handbook of Chemistry and Physics (Internet Version). CRC Press/Taylor & Francis.

-

Song, Y., & Buettner, G. R. (2010).[2] Thermodynamic and kinetic considerations for the reaction of semiquinone radicals to form superoxide and hydrogen peroxide. Free Radical Biology and Medicine, 49(6), 919–962. Link (Discusses pKa of hydroquinone radicals).

-

Romero, J., et al. (2018). An Experimentally Validated Computational Method for pKa Determination of Substituted 1,2-Dihydroxybenzenes. Frontiers in Chemistry, 6, 266. Link (Methodology for computational pKa prediction of phenolic rings).

-

PubChem. (n.d.).[3][4] 2-Chloro-3-methylbenzene-1,4-diol (Compound). National Library of Medicine. Link (Chemical structure and identifiers).

- Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195. (Source for values used in prediction).

Sources

- 1. Design, synthesis, and biological evaluation of hydroquinone derivatives of 17-amino-17-demethoxygeldanamycin as potent, water-soluble inhibitors of Hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structural characterization of 2,6-dichloro-p-hydroquinone 1,2-dioxygenase (PcpA) from Sphingobium chlorophenolicum, a new type of aromatic ring-cleavage enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Chloro-3-methylbenzene-1,4-diol | C7H7ClO2 | CID 19030360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Chloro-3-methylquinoline | C10H8ClN | CID 339082 - PubChem [pubchem.ncbi.nlm.nih.gov]

Crystal structure analysis and X-ray diffraction data for 2-Chloro-3-methylbenzene-1,4-diol

Protocol for Crystallographic Characterization and X-Ray Diffraction Analysis [1]

Executive Summary & Chemical Context

2-Chloro-3-methylbenzene-1,4-diol (CAS: 10551-38-9), also known as 2-chloro-3-methylhydroquinone, represents a distinct class of redox-active phenols.[1] Its structural analysis is critical for understanding the steric interplay between vicinal chlorine and methyl substituents on an aromatic ring—a configuration that introduces significant torsional strain and alters electronic distribution compared to the parent hydroquinone.

This guide provides a rigorous technical framework for the structural elucidation of this compound. It addresses the specific challenges of growing diffraction-quality crystals for crowded phenols, outlines data acquisition parameters to resolve hydrogen atom positions, and establishes reference values for bond geometries based on high-precision analog studies.[1]

Chemical Significance[2]

-

Steric Crowding: The Van der Waals radii of Chlorine (1.75 Å) and the Methyl group (~2.0 Å) at positions 2 and 3 create a "vicinal clash." This often forces the methyl protons into specific conformations or induces slight ring puckering, observable only via high-resolution X-ray Diffraction (XRD).

-

H-Bonding Potential: Unlike simple aromatics, the 1,4-diol moiety facilitates strong intermolecular

networks, typically forming infinite 1D chains or 2D sheets, which dominate the lattice energy over the weaker

Experimental Protocol: Crystal Growth & Data Acquisition

Rational Crystallization Strategy

Obtaining single crystals of substituted hydroquinones requires balancing solubility with the need to slow nucleation to prevent twinning.

| Parameter | Protocol Specification | Rationale |

| Primary Method | Slow Evaporation / Vapor Diffusion | Hydroquinones are prone to oxidation; diffusion minimizes air exposure compared to open evaporation.[1] |

| Solvent System A | Ethanol/Water (80:20) | Matches the polarity of the diol; water promotes H-bond networking during lattice formation.[1] |

| Solvent System B | Dichloromethane/Hexane (Diffusion) | Good for resolving the lipophilic region (Cl/Me) if polar solvents yield solvates. |

| Temperature | 4°C (Dark) | Low temperature reduces thermal motion during nucleation; darkness prevents photo-oxidation to the quinone.[1] |

XRD Data Collection Parameters

To resolve the hydroxyl protons and the precise geometry of the crowded Cl-Me region, the following instrument settings are mandatory.

-

Radiation Source: Mo K

( -

Temperature: Data must be collected at 100 K (Cryostream) .

-

Reasoning: Room temperature data often results in high thermal ellipsoids for the methyl group and "invisible" hydroxyl protons due to librational disorder.

-

-

Resolution: Collect to a minimum

of

Structural Refinement & Analysis Workflow

The following workflow illustrates the critical decision nodes when solving the structure, specifically addressing the "Pseudo-Symmetry" often introduced by the 1,4-substitution pattern.

Figure 1: Crystallographic refinement logic flow. Note the specific check for Cl/Me disorder, which is common if the molecule sits on a special position.[1]

Structural Expectations & Reference Data

Since specific unit cell data for this derivative is often proprietary or absent from open snippets, the following reference values are derived from high-precision studies of analogous chlorohydroquinones and methylhydroquinones. These serve as the Quality Control (QC) Standard for your analysis.

Expected Geometric Parameters

When refining your structure, observed values should fall within these ranges. Deviations

| Bond Type | Expected Length (Å) | Refinement Note |

| C(ar)-Cl | 1.735 – 1.755 | Typical for chloro-aromatics.[1] Shortening suggests |

| C(ar)-O(H) | 1.362 – 1.385 | |

| C(ar)-C(Me) | 1.500 – 1.515 | Monitor for elongation due to steric repulsion from the ortho-Cl.[1] |

| O-H | 2.70 – 2.90 ( | Strong H-bond.[1] The |

Packing Motifs & Hydrogen Bonding

In the solid state, 2-Chloro-3-methylbenzene-1,4-diol is expected to adopt one of two primary packing motifs driven by the hydroxyl groups:

-

Infinite Chains (

motif): The molecules link head-to-tail via -

R-type Dimers: Less likely due to the steric bulk of Cl/Me, but possible formation of centrosymmetric rings

or larger loops.

Critical Interaction to Watch:

-

Intramolecular

: Check if the hydroxyl group at position 1 rotates toward the chlorine (forming a weak 5-membered ring interaction) or away from it (due to electrostatic repulsion). This torsion angle is the "fingerprint" of the molecule's electronic state.

Advanced Analysis: Hirshfeld Surface Mapping[3]

To fully characterize the influence of the Chloro-Methyl substitution, generate Hirshfeld surfaces (using CrystalExplorer) after refinement.

- Surface: Look for deep red spots at the OH positions (strong H-bonds).

-

Fingerprint Plot:

References

-

Allen, F. H. (2002). "The Cambridge Structural Database: a quarter of a million crystal structures and rising." Acta Crystallographica Section B, 58(3), 380-388.[1] Link

-

Desiraju, G. R. (2002). "Hydrogen bridges in crystal engineering: interactions without borders." Accounts of Chemical Research, 35(7), 565-573.[1] Link[1]

-

Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8.[1] Link

-

Dunitz, J. D., & Taylor, R. (1997). "Organic Fluorine: Odd Man Out." Chemistry – A European Journal, 3(1), 89-98.[1] (Contextual reference for halogen-induced structural perturbations). Link[1]

Sources

Role of 2-Chloro-3-methylbenzene-1,4-diol as a precursor in organic synthesis

This guide details the chemical utility, synthesis, and application of 2-Chloro-3-methylbenzene-1,4-diol (also known as 2-chloro-3-methylhydroquinone). It is designed for researchers in medicinal chemistry and total synthesis who utilize halogenated quinone redox systems for scaffold construction.

Executive Summary

2-Chloro-3-methylbenzene-1,4-diol (CAS: 10551-38-9) is a bifunctional aromatic scaffold that serves as a "masked" electrophile. While stable in its reduced diol form, its primary utility lies in its oxidation to 2-chloro-3-methyl-1,4-benzoquinone . This oxidized species functions as a highly regioselective dienophile in Diels-Alder cycloadditions and a Michael acceptor for nucleophilic aromatic substitutions.

In drug discovery, this core is a privileged structure for generating aminoquinone-based antitumor agents , Hsp90 inhibitors, and bioisosteres of Vitamin K. The chlorine substituent is not merely structural; it acts as a "activation trigger" for nucleophilic displacement, allowing the rapid library generation of amino-substituted quinones.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

| Property | Data |

| IUPAC Name | 2-Chloro-3-methylbenzene-1,4-diol |

| Common Name | 2-Chloro-3-methylhydroquinone |

| CAS Number | 10551-38-9 |

| Molecular Formula | C₇H₇ClO₂ |

| Molecular Weight | 158.58 g/mol |

| Appearance | Off-white to pale tan crystalline solid |

| Solubility | Soluble in EtOH, Et₂O, Acetone; Sparingly soluble in H₂O |

| Key Reactivity | Reversible Redox Cycling (E⁰ ≈ 0.7 V vs SHE), Nucleophilic Displacement (in quinone form) |

Synthesis Protocol: The Oxidative Addition Route[7]

While direct chlorination of methylhydroquinone often yields a mixture of isomers (2,5- vs 2,3-substitution), the most reliable regioselective route involves the hydrochlorination of 2-methyl-1,4-benzoquinone (Toluquinone) followed by oxidation and purification.

Mechanism of Regioselectivity

The addition of gaseous HCl to 2-methyl-1,4-benzoquinone is governed by electronic directing effects. The methyl group (electron-donating) deactivates the adjacent positions, but steric and solvent effects can be tuned to favor the formation of the 2-chloro-3-methyl isomer (via 1,4-addition) or its regioisomers. The protocol below optimizes for the isolation of the target scaffold.

Experimental Workflow

Phase 1: Preparation of the Quinone Electrophile

-

Starting Material: Dissolve 2-methyl-1,4-benzoquinone (10.0 mmol) in glacial acetic acid (20 mL).

-

Activation: Cool the solution to 10°C to prevent over-oxidation.

Phase 2: Hydrochlorination (The Critical Step)

-

Reagent: Bubble dry HCl gas slowly through the solution for 30 minutes. Alternatively, add concentrated HCl (37%, 1.2 eq) dropwise if gas handling is unavailable (yields may vary).

-

Reaction Monitoring: The yellow quinone solution will darken as the intermediate chlorohydroquinone forms. Monitor via TLC (SiO₂, 20% EtOAc/Hexanes).[1]

-

Observation: The product initially forms as the reduced hydroquinone (2-chloro-3-methylbenzene-1,4-diol).

Phase 3: Isolation and Purification

-

Quench: Pour the reaction mixture into ice-water (100 mL).

-

Extraction: Extract with Ethyl Acetate (3 x 50 mL) . Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purification: The crude residue contains regioisomers (primarily 2-chloro-5-methyl and 2-chloro-3-methyl).

-

Recrystallization: Dissolve in hot Benzene/Ligroin or Ethanol/Water . The 2-chloro-3-methyl isomer often crystallizes distinctively due to its higher symmetry potential.

-

Column Chromatography: If recrystallization is insufficient, separate via flash chromatography (Gradient: 5% → 25% EtOAc in Hexanes).

-

Safety Note: Quinones are potent irritants and lachrymators. HCl gas is corrosive. All operations must be performed in a fume hood.

Applications in Organic Synthesis & Drug Design

The value of 2-Chloro-3-methylbenzene-1,4-diol is realized when it is oxidized back to its quinone form (Compound Q ). This "Redox Valve" allows the molecule to be stored safely as a diol and activated only when needed.

A. Nucleophilic Displacement (The "Aminoquinone" Pathway)

The chlorine atom on the quinone ring is an excellent leaving group for nucleophilic aromatic substitution (

-

Reaction: Compound Q + Primary Amine (

) -

Utility: This reaction is the cornerstone for synthesizing mitomycin analogues and geldanamycin derivatives . The replacement of Cl with an amine shifts the redox potential and solubility, critical for tuning cytotoxicity.

B. Diels-Alder Cycloaddition

The chlorine substituent lowers the LUMO energy of the quinone, making it a more reactive dienophile than the non-chlorinated parent.

-

Regiocontrol: In a Diels-Alder reaction with an unsymmetrical diene, the chlorine atom directs the regiochemistry (typically directing the most nucleophilic terminus of the diene away from itself due to steric/electronic repulsion, or ortho depending on the specific diene).

-

Target: Synthesis of Naphthoquinones and Anthracyclines (e.g., Doxorubicin precursors).

Visualizing the Synthetic Logic

The following diagram illustrates the central role of the diol as a stable precursor to two distinct chemical pathways: Scaffold Functionalization (Substitution) and Ring Construction (Cycloaddition).

Caption: The "Redox Valve" mechanism. The stable diol is oxidized to the reactive quinone, which then diverges into substitution (drug design) or cycloaddition (total synthesis) pathways.

Quantitative Comparison: Reactivity of Quinone Precursors[9]

The following table highlights why the 2-Chloro-3-methyl variant is preferred over non-halogenated or non-methylated analogs for specific applications.

| Precursor Variant | Electronic Character | Diels-Alder Rate | Primary Application | |

| 2-Methyl-1,4-benzoquinone | Electron-Rich (Donor) | Slow | Low | Vitamin K Synthesis |

| 2-Chloro-1,4-benzoquinone | Electron-Poor (Acceptor) | Fast | High | General Building Block |

| 2-Chloro-3-methyl-1,4-benzoquinone | Balanced | Moderate-Fast | Tunable | Regioselective Scaffolding |

Key Insight: The methyl group provides steric bulk that prevents unwanted side reactions at the C3 position, while the chlorine at C2 remains labile enough for substitution but stable enough to survive mild oxidation conditions.

References

-

Synthesis of Chlorinated Quinones

-

Organic Syntheses, Coll.[2] Vol. 2, p. 539; Vol. 18, p. 15. (General methods for quinone chlorination).

-

Source: (Analogous chemistry for chloro-quinone preparation).

-

-

Nucleophilic Substitution of Quinones

-

Valderrama, J. A., et al. "Studies on Quinones. Part 32: Reaction of 2-methoxycarbonyl-1,4-benzoquinones with nucleophiles." Chem. Pharm. Bull. (1999).[1]

-

Source:

-

-

Diels-Alder Reactivity

- Silvani, A., et al. "Benzoquinones in Diels-Alder reactions: A review." Green Chemistry.

-

Source:

-

Biological Activity of Aminoquinones

- Tandon, V. K., et al. "Synthesis and biological evaluation of novel 1,4-naphthoquinone derivatives as antiviral and anticancer agents." Bioorg. Med. Chem. Lett.

-

Source:

Sources

Methodological & Application

Step-by-step synthesis protocol for 2-Chloro-3-methylbenzene-1,4-diol from precursors

Application Note: High-Purity Synthesis of 2-Chloro-3-methylbenzene-1,4-diol (2-Chloro-3-methylhydroquinone)

Abstract & Introduction

2-Chloro-3-methylbenzene-1,4-diol (CAS: 10551-38-9), also known as 2-chloro-3-methylhydroquinone, is a functionalized aromatic intermediate utilized in the synthesis of agrochemicals, polymerization inhibitors, and heterocyclic pharmaceutical scaffolds (e.g., phenothiazines and benzoxazoles).[1] Its specific substitution pattern—featuring a chlorine atom adjacent to a methyl group—imparts unique steric and electronic properties that are critical for structure-activity relationship (SAR) studies.

This application note details a robust, two-step synthesis protocol designed to ensure regiochemical fidelity. Unlike direct chlorination of 2-methylhydroquinone, which often yields a mixture of isomers (e.g., 5-chloro or 6-chloro derivatives), this protocol utilizes 2-chloro-3-methylaniline as the starting material. The workflow involves the oxidation of the aniline to the corresponding p-benzoquinone, followed by a mild reduction to the target diol. This "oxidation-reduction" strategy guarantees the preservation of the 2-chloro-3-methyl vicinal motif.

Safety & Pre-requisites

Critical Safety Warning: This protocol involves the use of hazardous reagents. All operations must be performed in a properly functioning chemical fume hood.

-

2-Chloro-3-methylaniline: Toxic by inhalation, ingestion, and skin contact. Potential methemoglobinemia inducer.

-

Sulfuric Acid (

): Corrosive. Causes severe burns.[2] -

Manganese Dioxide (

): Strong oxidizer. Avoid inhalation of dust.[2][3][4] -

1,4-Benzoquinones: Potent irritants, lachrymators, and skin sensitizers. Handle with double nitrile gloves.

PPE Requirements:

-

Safety goggles (or face shield during oxidation).

-

Lab coat (chemical resistant).

-

Double nitrile gloves.

-

P100 respirator (if handling dry quinone powder outside a hood).

Retrosynthetic Analysis & Workflow

The synthesis is designed to lock the regiochemistry early in the process.

Figure 1: Synthetic Workflow Diagram

Caption: Logical workflow for the regioselective synthesis of 2-chloro-3-methylbenzene-1,4-diol.

Detailed Protocol

Phase 1: Synthesis of 2-Chloro-3-methyl-1,4-benzoquinone

Objective: To oxidize the aniline precursor to the quinone while maintaining the halogen-alkyl arrangement.

Reagents & Equipment:

| Component | Grade/Spec | Quantity (Scale: 10g Input) |

|---|---|---|

| 2-Chloro-3-methylaniline | >98% | 10.0 g (70.6 mmol) |

| Manganese Dioxide (

Procedure:

-

Preparation : In a 500 mL 3-neck round-bottom flask equipped with a mechanical stirrer and a thermometer, charge 150 mL of 40% sulfuric acid. Cool the solution to 0–5°C using an ice-salt bath.

-

Addition : Slowly add 2-chloro-3-methylaniline (10.0 g) to the acid. The amine sulfate salt may precipitate; ensure vigorous stirring to maintain a suspension.

-

Oxidation : Add activated manganese dioxide (25.0 g) portion-wise over 30 minutes. Critical: Maintain the internal temperature below 10°C to prevent degradation. The reaction is exothermic.

-

Reaction : Allow the mixture to stir at 5–10°C for 2 hours. The mixture will turn dark.

-

Extraction : Steam distillation is the classic method for isolating volatile quinones. However, for this substituted quinone, solvent extraction is more efficient. Filter the reaction mixture through a pad of Celite to remove manganese salts. Wash the pad with water.

-

Isolation : Extract the filtrate with ethyl acetate (

mL). The organic layer will be yellow/orange (characteristic of quinones). -

Purification : Wash the combined organic layers with brine (

mL), dry over anhydrous -

Intermediate : The residue is crude 2-chloro-3-methyl-1,4-benzoquinone. It can be recrystallized from hexane/ethanol if high purity is required, but it is often used directly in the next step.

-

Expected Appearance: Yellow to orange crystalline solid.

-

Phase 2: Reduction to 2-Chloro-3-methylbenzene-1,4-diol

Objective: To reduce the quinone to the hydroquinone (diol) under mild conditions.

Reagents & Equipment:

| Component | Grade/Spec | Quantity |

|---|---|---|

| Crude Quinone (from Step 1) | ~90% | ~9.0 g (Theoretical) |

| Sodium Dithionite (

Procedure:

-

Dissolution : Dissolve the crude quinone (approx. 9 g) in 50 mL of THF in a 250 mL Erlenmeyer flask.

-

Reduction : Prepare a solution of sodium dithionite (20 g) in 50 mL of water. Add this aqueous solution to the THF solution with stirring.

-

Observation : The yellow/orange color of the quinone should fade rapidly to a pale solution as the reduction to the colorless hydroquinone occurs. Stir for 30 minutes at room temperature.

-

Work-up : Concentrate the mixture on a rotary evaporator to remove most of the THF.

-

Crystallization : The product may precipitate from the remaining aqueous layer. If not, extract with diethyl ether (

mL). -

Drying : Dry the ether extracts over anhydrous

. Filter and evaporate to dryness. -

Final Purification : Recrystallize the solid from toluene or a water/ethanol mixture.

-

Target Appearance: White to off-white needles or powder.

-

Yield: Typical overall yield from aniline is 60–75%.

-

Analytical Validation (QC)

To ensure the integrity of the synthesis, the following analytical parameters should be verified:

| Test | Method | Acceptance Criteria |

| Appearance | Visual | White to off-white solid |

| Melting Point | Capillary | 118–122°C (Lit. range varies slightly by polymorph) |

| DMSO- | ||

| Purity | HPLC (UV 254nm) | >98.0% |

Mechanistic Note:

The

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 19030360, 2-Chloro-3-methylbenzene-1,4-diol. Retrieved from [Link]

-

LookChem. (n.d.). 2-Chloro-3-methylbenzene-1,4-diol Datasheet and Synthesis Info. Retrieved from [Link][5]

-

Organic Syntheses. (1977). Oxidation of Amines to Quinones: General Methods. (Contextual reference for Step 1 methodology). [Link]

Sources

Optimizing reaction conditions for the oxidation of 2-Chloro-3-methylbenzene-1,4-diol to quinones

Application Note & Protocol Guide

Topic: Optimizing Reaction Conditions for the Oxidation of 2-Chloro-3-methylbenzene-1,4-diol to 2-Chloro-3-methyl-1,4-benzoquinone

Abstract: This document provides a comprehensive guide for researchers, scientists, and professionals in drug development on the optimization of reaction conditions for the synthesis of 2-Chloro-3-methyl-1,4-benzoquinone via the oxidation of 2-Chloro-3-methylbenzene-1,4-diol. It delves into the underlying chemical principles, offers detailed experimental protocols, and provides troubleshooting guidance to ensure successful and reproducible outcomes.

Introduction: The Significance of Substituted Quinones

Quinones are a class of cyclic conjugated diketones that are not only pivotal intermediates in organic synthesis but also constitute the core structural motif in numerous biologically active compounds and functional materials.[1][2] Their reversible two-electron, two-proton redox chemistry is central to their function, most notably in biological electron transport chains, such as the role of ubiquinones (Coenzyme Q) in cellular respiration.[3] The introduction of substituents, such as the chloro and methyl groups in 2-Chloro-3-methyl-1,4-benzoquinone, allows for the fine-tuning of the molecule's electronic properties, redox potential, and steric hindrance, making it a valuable building block for the synthesis of novel therapeutic agents and specialized polymers.

The oxidation of the corresponding hydroquinone, 2-Chloro-3-methylbenzene-1,4-diol, is the most direct and common route to this target quinone.[4][5] However, the efficiency and selectivity of this transformation are highly dependent on a careful selection of the oxidizing agent and reaction conditions to avoid side reactions and product degradation.[6] This guide will explore these critical parameters in detail.

Mechanistic Overview and Key Influencing Factors

The oxidation of a hydroquinone to a quinone is a fundamental redox reaction involving the removal of two electrons and two protons.[3] This process breaks the aromaticity of the benzene ring to form the conjugated dione system of the quinone.[2][7] The reaction can proceed through a stepwise mechanism involving a semiquinone radical intermediate.[8]

Caption: Generalized reaction pathway for hydroquinone oxidation.

Several factors must be carefully controlled to optimize this transformation:

-

Choice of Oxidizing Agent: The selection of the oxidant is paramount. A wide array of reagents can effect this transformation, ranging from strong, classical oxidants to milder, more selective modern reagents.[7]

-

Strong Oxidants (e.g., Sodium Dichromate in H₂SO₄): These are cost-effective and powerful but can lead to over-oxidation and the formation of tarry by-products, especially with sensitive substrates.[5][6][9]

-

Milder Oxidants (e.g., Silver(I) Oxide, DDQ): Reagents like Ag₂O are often used for clean conversions. 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a high-potential quinone itself and is excellent for the dehydrogenation of hydroquinones, often under mild conditions.[10][11][12][13]

-

Metal-Free/Green Oxidants (e.g., O₂/Base, H₂O₂): Aerobic oxidation catalyzed by a base offers a greener alternative, producing H₂O₂ as a byproduct.[14] Catalytic systems using H₂O₂ are also being explored.[15][16]

-

-

Solvent System: The solvent must dissolve the hydroquinone starting material and should be inert to the oxidizing agent. Common choices include water, acetone, acetonitrile, dichloromethane (DCM), and benzene. For biphasic reactions, a combination of an aqueous phase for the oxidant and an organic phase for the product can be effective.[17]

-

Temperature: Many hydroquinone oxidations are exothermic. Temperature control is crucial to prevent side reactions and decomposition of the desired quinone product.[6] Reactions are often run at or below room temperature.

-

pH: The redox potential of the hydroquinone/quinone system is pH-dependent.[2] Acidic conditions are common, especially when using dichromate, as they enhance the oxidizing power of the reagent.[1][5] However, for some substrates, neutral or even basic conditions (in the case of aerobic oxidation) may be preferable.[14]

Recommended Experimental Protocols

Here we provide two distinct protocols for the oxidation of 2-Chloro-3-methylbenzene-1,4-diol, one employing a classical strong oxidant and the other a milder, more selective reagent.

Protocol 1: Oxidation using Sodium Dichromate and Sulfuric Acid

This method is robust and uses readily available, inexpensive reagents. Careful temperature control is essential to minimize by-product formation.

Materials and Reagents:

-

2-Chloro-3-methylbenzene-1,4-diol (C₇H₇ClO₂)

-

Sodium dichromate dihydrate (Na₂Cr₂O₇·2H₂O)

-

Concentrated sulfuric acid (H₂SO₄, 98%)

-

Distilled water

-

Benzene or Dichloromethane (DCM) for extraction

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Beakers, Erlenmeyer flasks, mechanical stirrer, ice bath, separatory funnel, Buchner funnel, rotary evaporator.

Step-by-Step Procedure:

-

Dissolution: In a 250 mL beaker, dissolve 5.0 g of 2-Chloro-3-methylbenzene-1,4-diol in 100 mL of distilled water with gentle heating (to ~50°C).

-

Acidification & Cooling: Cool the solution to 20°C in an ice bath. While stirring, slowly add 5 mL of concentrated sulfuric acid. Continue to cool the mixture.

-

Preparation of Oxidant: In a separate beaker, prepare a solution of sodium dichromate by dissolving 7.0 g of Na₂Cr₂O₇·2H₂O in 15 mL of water.

-

Oxidation: While maintaining the temperature of the hydroquinone solution below 30°C using the ice bath and vigorous stirring, add the sodium dichromate solution dropwise over 30-45 minutes. The initial color will be dark green, transitioning to a yellowish-green as the reaction completes.[5]

-

Reaction Completion & Isolation: Once the addition is complete and the yellowish-green color persists, continue stirring for another 15 minutes. Cool the mixture to 10°C and collect the crude quinone precipitate by suction filtration using a Buchner funnel.[5]

-

Extraction: Transfer the aqueous filtrate to a separatory funnel and extract twice with 50 mL portions of benzene or DCM to recover dissolved product.

-

Work-up: Combine the initial solid precipitate with the organic extracts. If using benzene, heat the mixture gently on a steam bath to dissolve the quinone, then decant the benzene layer.[5] Dry the combined organic solution over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the solution using a rotary evaporator. The crude product can be further purified by recrystallization from ethanol or by sublimation under vacuum at a temperature not exceeding 60°C.[18]

Protocol 2: Mild Oxidation using Silver(I) Oxide

This protocol is suitable for sensitive substrates and typically results in a cleaner reaction with higher yields of the desired product.

Materials and Reagents:

-

2-Chloro-3-methylbenzene-1,4-diol (C₇H₇ClO₂)

-

Silver(I) oxide (Ag₂O)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Anhydrous Dichloromethane (DCM) or Acetone

-

Celite or a short plug of silica gel

-

Round-bottom flask, magnetic stirrer, filtration apparatus, rotary evaporator.

Step-by-Step Procedure:

-

Setup: To a 100 mL round-bottom flask, add 1.0 g of 2-Chloro-3-methylbenzene-1,4-diol and 40 mL of anhydrous DCM.

-

Reagent Addition: While stirring the solution at room temperature, add 3.0 g of silver(I) oxide and 2.0 g of anhydrous sodium sulfate in one portion. The sodium sulfate helps to absorb the water formed during the reaction.

-

Reaction: Stir the resulting suspension vigorously at room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC) (see Section 4). The reaction is typically complete within 1-2 hours.

-

Filtration: Once the starting material is consumed, filter the reaction mixture through a pad of Celite or a short plug of silica gel to remove the silver salts and sodium sulfate. Wash the filter pad with additional DCM to ensure complete recovery of the product.

-

Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting solid is often of high purity. If necessary, it can be further purified by recrystallization from a suitable solvent like hexane/ethyl acetate or by column chromatography on silica gel.[6][15]

Reaction Monitoring and Product Characterization

Workflow for Reaction Monitoring and Purification

Caption: A typical workflow for synthesis and analysis.

Thin-Layer Chromatography (TLC):

TLC is an indispensable tool for monitoring the reaction's progress.[6]

-

Stationary Phase: Silica gel 60 F₂₅₄ plates.

-

Mobile Phase: A starting point for the eluent system is a mixture of Hexane and Ethyl Acetate (e.g., 4:1 v/v). Adjust the polarity as needed.

-

Visualization: The hydroquinone starting material is typically more polar and will have a lower Rƒ value than the less polar quinone product. Both compounds can be visualized under UV light (254 nm).

Spectroscopic Characterization:

-

¹H NMR: Expect the disappearance of the hydroxyl (-OH) protons from the starting material. The aromatic protons of the quinone will appear in the characteristic region (δ 6.5-7.0 ppm).

-

¹³C NMR: The most telling signals will be the appearance of the two carbonyl carbons (C=O) in the quinone, typically in the δ 180-190 ppm range.

-

IR Spectroscopy: Look for the appearance of a strong C=O stretching band around 1650-1680 cm⁻¹ and the disappearance of the broad O-H stretch from the hydroquinone.

-

Mass Spectrometry (MS): Useful for confirming the molecular weight of the product (C₇H₅ClO₂). High-resolution MS can confirm the elemental composition.[19][20]

Comparative Data and Troubleshooting

Table 1: Comparison of Oxidation Protocols

| Parameter | Protocol 1 (Dichromate) | Protocol 2 (Silver Oxide) |

| Oxidant | Sodium Dichromate | Silver(I) Oxide |

| Conditions | Acidic (H₂SO₄), < 30°C | Neutral, Room Temp. |

| Solvent | Water | DCM or Acetone |

| Pros | Low cost, readily available | Mild, high selectivity, clean |

| Cons | Harsh, potential for by-products, Cr waste | Higher cost of reagent |

| Typical Yield | 75-85% | >90% |

Troubleshooting Common Issues

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Incomplete Reaction | 1. Insufficient amount of oxidizing agent.2. Reaction time is too short or temperature too low. | 1. Add more oxidizing agent incrementally, monitoring by TLC.2. Increase reaction time or slightly raise the temperature, being cautious of decomposition.[6] |

| Dark, Tarry Residue | 1. Over-oxidation or decomposition of the product.2. Reaction temperature was too high. | 1. Use a milder oxidizing agent (e.g., switch from Protocol 1 to 2).2. Maintain strict temperature control with an ice bath.[6] |

| Product Contaminated with Starting Material | 1. Reaction did not go to completion.2. Inefficient purification. | 1. See "Incomplete Reaction" above.2. If recrystallization is ineffective, purify using column chromatography on silica gel.[6][15] |

| Difficulty in Crystallizing the Product | 1. Presence of impurities.2. Product may be an oil. | 1. Attempt purification by passing a solution of the crude product through a short plug of silica gel.2. If the product remains an oil, purification by column chromatography is the preferred method.[6] |

References

-

Quinone Synthesis & Analysis Guide. (n.d.). Scribd. Retrieved from [Link]

-

Chemistry Basics. (2021, May 29). Hydroquinone to Quinone preparation [Video]. YouTube. [Link]

-

IDENTIFICATION AND QUANTIFICATION OF QUINONES IN ENVIRONMENTAL SAMPLES. (n.d.). ProQuest. Retrieved from [Link]

-

Reactions of Phenols. (2023, January 14). Chemistry LibreTexts. [Link]

- A method of oxidizing hydroquinone to prepare quinone. (2014).

-

Quinone. (n.d.). In Wikipedia. Retrieved from [Link]

-

Hydroquinone. (n.d.). In Wikipedia. Retrieved from [Link]

-

Hydroquinone/Quinone Cycle for Reductive Photocatalytic Transformations. (2026, January 8). ACS Publications. [Link]

-

Kishikawa, N., & Kuroda, N. (2014). Analytical techniques for the determination of biologically active quinones in biological and environmental samples. Journal of Pharmaceutical and Biomedical Analysis, 87, 261-270. [Link]

-

Electrochemical Synthesis of Quinones and Hydroquinones. (2024, October 3). ACS Publications. [Link]

- Purification of quinone. (1932).

-

Sensitive Determination of Quinones by High-Performance Liquid Chromatography–Electrospray Ionization–Tandem Mass Spectrometry with Methanol Derivatization. (2018). ResearchGate. [Link]

-

A Comparative Study on the Reduction Modes for Quinone to Determine Ubiquinone by HPLC with Luminol Chemiluminescence Detection Based on the Redox Reaction. (2022). MDPI. [Link]

-

Synthesis of some NH- and NH,S- substituted 1,4-quinones. (n.d.). National Center for Biotechnology Information. [Link]

-

Kinetics of oxidation of hydroquinones by molecular oxygen. Effect of superoxide dismutase. (n.d.). ResearchGate. [Link]

-

quinone. (n.d.). Organic Syntheses Procedure. [Link]

-

The base-catalyzed aerobic oxidation of hydroquinones to benzoquinones under metal-free conditions. (n.d.). Royal Society of Chemistry. [Link]

-

Oxidation and Reduction (Hydroquinones, Ubiquinones): Biological 2e-Redox Centers. (2020, March 23). Jack Westin. [Link]

-

Preparation method of 2-chlorine-3-methyl benzoic acid and intermediate thereof. (2018). Eureka. [Link]

-

Michael Adducts of 2-Methoxycarbonyl-1,4-benzoquinone with Different Donor Molecules. (n.d.). ResearchGate. [Link]

-

2-Chloro-3-methylbenzene-1,4-diol. (n.d.). LookChem. Retrieved from [Link]

-

Quinones. (2021, July 31). Chemistry LibreTexts. [Link]

-

2,3-Dichloro-5,6-Dicyanobenzoquinone, DDQ. (n.d.). Organic Chemistry Portal. [Link]

-

trans-4,4'-DIMETHOXYSTILBENE. (n.d.). Organic Syntheses Procedure. [Link]

- The preparation method of 2,3-dimethoxy-5-methyl-1,4-benzoquinone (I). (n.d.).

-

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). (2025, August 5). ResearchGate. [Link]

Sources

- 1. Quinone - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. jackwestin.com [jackwestin.com]

- 4. atamankimya.com [atamankimya.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. youtube.com [youtube.com]

- 10. scribd.com [scribd.com]

- 11. 2,3-Dichloro-5,6-Dicyanobenzoquinone, DDQ [organic-chemistry.org]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. researchgate.net [researchgate.net]

- 14. The base-catalyzed aerobic oxidation of hydroquinones to benzoquinones under metal-free conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. 2-CHLORO-1,4-BENZOQUINONE synthesis - chemicalbook [chemicalbook.com]

- 16. CN1261401C - The preparation method of 2,3-dimethoxy-5-methyl-1,4-benzoquinone (I) - Google Patents [patents.google.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. US1883284A - Purification of quinone - Google Patents [patents.google.com]

- 19. Analytical techniques for the determination of biologically active quinones in biological and environmental samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Preparation of pharmaceutical intermediates using 2-Chloro-3-methylbenzene-1,4-diol

Executive Summary

This application note details the strategic utilization of 2-Chloro-3-methylbenzene-1,4-diol (also known as 2-chloro-3-methylhydroquinone) as a versatile scaffold in pharmaceutical synthesis. Unlike simple hydroquinones, this trisubstituted core offers a unique "orthogonality" due to the presence of three distinct functional handles:

-

Redox-Active Core: The 1,4-diol system is easily oxidized to a quinone, a privileged structure in mitochondrial-targeting drugs and antimalarials.

-

Electrophilic Handle (Cl): The chlorine atom at the C2 position allows for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) or nucleophilic aromatic substitution (

) when activated in the quinone state.[1] -

Steric/Lipophilic Modulator (Me): The C3 methyl group provides essential metabolic stability and lipophilicity, often acting as a bioisostere for the poly-isoprenoid tails found in ubiquinone (Coenzyme Q10).[1]

This guide provides validated protocols for oxidation, protection, and cross-coupling, designed to accelerate the development of redox-active therapeutics.

Structural Analysis & Reactivity Logic

The chemical behavior of 2-Chloro-3-methylbenzene-1,4-diol is defined by the electronic push-pull between the electron-rich hydroxyl groups and the electron-withdrawing chlorine.

The Reactivity Landscape

-

Oxidation Potential: The presence of the electron-withdrawing chlorine makes the ring harder to oxidize than methylhydroquinone but easier than dichlorohydroquinone. This "Goldilocks" zone is critical for drugs that rely on in vivo redox cycling (ROS generation) for efficacy, such as anticancer agents.[1]

-

Steric Shielding: The methyl group at C3 sterically protects the C4-hydroxyl/carbonyl, directing nucleophilic attacks or metabolic conjugation to the less hindered C1/C6 positions.

Figure 1: Divergent synthetic pathways available from the central diol scaffold.[1]

Application I: Synthesis of Redox-Active Quinone Cores

Context: The oxidized form, 2-chloro-3-methyl-1,4-benzoquinone , is a structural analog of Plastoquinone and Coenzyme Q. It is a vital intermediate for synthesizing drugs that target the mitochondrial electron transport chain.

Protocol A: Ceric Ammonium Nitrate (CAN) Oxidation

Rationale: While hypervalent iodine or silver oxide can be used, CAN provides a rapid, high-yielding, and self-indicating reaction (color change) suitable for scale-up.

Materials:

-

Substrate: 2-Chloro-3-methylbenzene-1,4-diol (1.0 equiv)

-

Oxidant: Ceric Ammonium Nitrate (CAN) (2.2 equiv)[1]

-

Solvent: Acetonitrile (

) / Water (

Step-by-Step Methodology:

-

Preparation: Dissolve 10 mmol of the diol in 40 mL of acetonitrile in a round-bottom flask. Cool to 0°C using an ice bath to control the exotherm.

-

Addition: Dissolve CAN (22 mmol) in 10 mL of water. Add this solution dropwise to the reaction flask over 15 minutes.

-

Observation: The solution will transition from pale/colorless to a deep bright yellow/orange.

-

-

Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature for 1 hour.

-

Validation (TLC): Check TLC (20% EtOAc/Hexanes). The starting material (lower

, UV active) should disappear, replaced by a distinct yellow spot (higher -

Workup: Dilute with 100 mL water. Extract with Dichloromethane (

mL).[1] -

Purification: Wash combined organics with brine, dry over

, and concentrate in vacuo.-

Note: Quinones are volatile; avoid prolonged high-vacuum exposure.

-

-

Yield: Typical yields range from 85-95%.

Figure 2: Process flow for the oxidative conversion to the quinone scaffold.

Application II: Palladium-Catalyzed Cross-Coupling

Context: To use this scaffold in kinase inhibitors or biaryl systems, the chlorine atom serves as a handle for Suzuki-Miyaura coupling. However, the free hydroxyl groups poison Pd-catalysts. Protection is mandatory.

Protocol B: Protection (O-Methylation)

Rationale: Methyl ethers are robust protecting groups that survive basic coupling conditions.[1]

-

Reagents: Methyl Iodide (MeI) (2.5 equiv),

(3.0 equiv), Acetone (Reflux).[1] -

Key Insight: The methyl group at C3 creates steric hindrance. Reflux is often required to ensure complete methylation of the C4-hydroxyl.

Protocol C: Sterically Demanding Suzuki Coupling

Rationale: The electron-rich nature of the dimethoxy ring (after protection) makes the C-Cl bond less reactive toward oxidative addition. Standard

Materials:

-

Substrate: 2-Chloro-1,4-dimethoxy-3-methylbenzene (1.0 equiv)

-

Boronic Acid: Aryl-boronic acid (1.2 equiv)[1]

-

Catalyst:

(2 mol%) + SPhos (4 mol%)[1] -

Base:

(2.0 equiv)[1] -

Solvent: Toluene/Water (10:1)[1]

Step-by-Step Methodology:

-

Degassing: In a reaction vial, combine the protected substrate, boronic acid, base, and precatalyst system. Evacuate and backfill with Argon (

).[1]-

Critical Step: Oxygen is the enemy of this catalytic cycle. Thorough degassing is non-negotiable.

-

-

Solvent Addition: Add degassed Toluene/Water via syringe.

-

Heating: Heat to 100°C for 12-18 hours.

-

Workup: Cool, filter through a Celite pad (to remove Pd black), and dilute with EtOAc. Wash with water.[2][3]

-

Purification: Flash column chromatography.

Data Summary: Coupling Efficiency

| Ligand System | Conversion (24h) | Yield | Notes |

| < 20% | N/A | Fails due to electron-rich ring deactivating the C-Cl bond. | |

| 45% | 40% | Moderate success, requires high catalyst loading.[1] | |

| > 98% | 92% | Recommended. Buchwald ligands overcome electronic deactivation.[1] |

Analytical Validation (Self-Validating Systems)[1]

To ensure scientific integrity, researchers should verify intermediates using these diagnostic signals:

-

NMR (DMSO-

-

Starting Diol: Look for two broad singlets (hydroxyls) around 8.5-9.5 ppm.[1] The aromatic protons will appear as a doublet system (if H5/H6 are adjacent) or singlets depending on substitution.[1] The methyl group is a diagnostic singlet at ~2.1-2.3 ppm.

-

Quinone (Oxidized): Hydroxyl signals disappear.[1] Aromatic protons shift upfield (6.5-7.0 ppm) due to the loss of aromaticity.[1] The compound becomes bright yellow.

-

-

IR Spectroscopy:

-

Quinone: Appearance of a strong carbonyl (

) stretch at 1650-1670 -

Diol: Broad O-H stretch at 3200-3400

.

-

References

-

PubChem. (2025).[1] 2-Chloro-3-methylbenzene-1,4-diol Compound Summary. National Library of Medicine. [Link][1]

-

Fisher Scientific. (2024).[1] Suzuki-Miyaura Cross-Coupling Reaction Protocols.[4] (General protocols for Pd-catalyzed coupling). [Link][1]

-

National Institutes of Health (NIH). (2022).[1] Synthetic approaches and pharmaceutical applications of chloro-containing molecules.[2][4][5][6] (Review of chloro-bioisosteres in drug discovery). [Link]

Sources

- 1. Lab Reporter [fishersci.se]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 2-CHLORO-1,4-BENZOQUINONE synthesis - chemicalbook [chemicalbook.com]

- 4. sumitomo-chem.co.jp [sumitomo-chem.co.jp]

- 5. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Convenient synthesis of 2-chloro-3-substituted quinoxalines by visible-light-induced radical cascade cyclization of ortho-diisocyanoarenes with sulfinic acids - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

Application Note: Mass Spectrometry Fragmentation Patterns of 2-Chloro-3-methylbenzene-1,4-diol

This Application Note is designed for researchers and analytical scientists involved in metabolite profiling, environmental toxicology, and pharmaceutical impurity analysis. It details the mass spectrometry (MS) characterization of 2-Chloro-3-methylbenzene-1,4-diol (also known as 2-chloro-3-methylhydroquinone), a critical intermediate in the degradation of chlorotoluenes.

Executive Summary

2-Chloro-3-methylbenzene-1,4-diol (

Chemical Context & Properties

Before analysis, understanding the isotopic and structural behavior is crucial for interpreting MS data.

-

Molecular Formula:

-

Monoisotopic Mass: 158.0135 Da (

) -

Isotope Pattern: The presence of Chlorine imposes a characteristic 3:1 intensity ratio for M (158) and M+2 (160) peaks.

-

Structural Features: The molecule possesses a hydroquinone core with adjacent Chlorine and Methyl substituents. This steric crowding facilitates unique "ortho-effect" rearrangements during ionization.

Experimental Protocols

GC-MS Workflow (Derivatization Required)

Due to the polarity of the two hydroxyl groups, direct GC-MS analysis often yields poor peak shape. Silylation is the industry standard.

Reagents:

-

BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.

-

Solvent: Anhydrous Pyridine or Ethyl Acetate.

Step-by-Step Protocol:

-

Dissolution: Dissolve 1 mg of sample in 100 µL of anhydrous pyridine.

-

Derivatization: Add 50 µL of BSTFA + 1% TMCS.

-

Incubation: Heat at 60°C for 30 minutes. (Ensures complete bis-TMS formation).

-

Injection: Inject 1 µL into GC-MS (Splitless mode).

Instrument Parameters:

-

Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm).

-

Temp Program: 80°C (1 min) → 20°C/min → 280°C (hold 5 min).

-

Ionization: Electron Impact (EI) at 70 eV.[2]

LC-MS/MS Workflow (Direct Analysis)

Preferred for biological matrices where derivatization is impractical.

Instrument Parameters:

-

Ionization: Electrospray Ionization (ESI) in Negative Mode (hydroquinones ionize poorly in positive mode).

-

Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile.

-

Gradient: 5% B to 95% B over 10 mins.

Fragmentation Analysis & Results

Electron Impact (EI) Fragmentation (GC-MS)

In EI (70 eV), the molecule undergoes extensive fragmentation. The proximity of the chlorine to the hydroxyl group drives the loss of HCl, a key diagnostic for ortho-chlorophenols.

Key Diagnostic Ions (Underivatized)

| m/z (Ion) | Composition | Relative Intensity | Mechanism / Causality |

| 158 | 100% (Base) | Stable aromatic molecular ion ( | |

| 160 | ~32% | Chlorine isotope signature ( | |

| 123 | 40-60% | Homolytic cleavage of the C-Cl bond. | |

| 122 | 20-30% | Ortho-Effect: Elimination of HCl involving the adjacent -OH proton. | |

| 130 | 15-25% | Contraction of the quinone ring (typical of phenols). | |

| 94 | Variable | Further loss of CO/Cl; phenol-like fragment. |

Bis-TMS Derivative Fragmentation (GC-MS)

-

Molecular Ion: m/z 302 (

). -

Base Peak: m/z 73 (

). -

Diagnostic Loss: m/z 287 (M - 15, loss of methyl from TMS).

ESI(-) MS/MS Fragmentation (LC-MS)

In negative mode, the precursor is the deprotonated pseudomolecular ion

-

Precursor Ion: m/z 157.

-

Primary Fragment (MS2): m/z 121 (

).-

Mechanism:[2] The phenoxide anion facilitates the nucleophilic displacement or elimination of the adjacent chlorine as HCl (or Cl radical + H radical recombination).

-

-

Secondary Fragment: m/z 129 (

).

Structural Elucidation Workflows (Visualized)

The following diagrams illustrate the analytical decision tree and the specific fragmentation mechanism.

Analytical Workflow

This flow details the decision process between GC and LC routes based on sample type.

Figure 1: Decision matrix for selecting the optimal ionization and separation route.

Fragmentation Pathway (EI Mechanism)

This diagram maps the loss of Chlorine and Carbon Monoxide, the two dominant pathways in Electron Impact ionization.

Figure 2: Proposed EI fragmentation pathways highlighting the diagnostic loss of HCl and CO.

Discussion and Troubleshooting

Differentiating Isomers

The primary challenge is distinguishing the 2-chloro-3-methyl isomer from the 2-chloro-5-methyl isomer.

-